molecular formula C23H23IO2 B12753848 Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80844-17-3

Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12753848
CAS No.: 80844-17-3
M. Wt: 458.3 g/mol
InChI Key: JYIULQQFFPFBIN-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy-: is a complex organic compound that features a benzene ring substituted with an iodophenyl group, a methylpropoxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps. One common method includes the reaction of 4-iodophenyl with 2-methylpropoxy and phenoxy groups under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alkanes or alcohols .

Scientific Research Applications

Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80844-17-3

Molecular Formula

C23H23IO2

Molecular Weight

458.3 g/mol

IUPAC Name

1-iodo-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C23H23IO2/c1-23(2,19-11-13-20(24)14-12-19)17-25-16-18-7-6-10-22(15-18)26-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3

InChI Key

JYIULQQFFPFBIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)I

Origin of Product

United States

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